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Compound of Interest |

2-
Compound Name: ((Trimethyilsilyl)ethynyl)nicotinalde
hyde
Cat. No.: B1316033

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties, a plausible synthetic route, and the potential reactivity of 2-
((trimethylsilyl)ethynyl)nicotinaldehyde. Due to the limited availability of direct experimental
data for this specific compound, this guide leverages data from analogous structures to provide
well-founded predictions and insights for research and development applications.

Core Physical and Chemical Properties

2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a functionalized pyridine derivative
incorporating a protected alkyne and an aldehyde group. These features make it a valuable
building block in medicinal chemistry and materials science. Its key identifiers and computed
physicochemical properties are summarized below.
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Property Value Source

Molecular Formula C11H13NOSi [1]

Molecular Weight 203.31 g/mol [1]

CAS Number 222167-42-2 [1][2]
Predicted to be a colorless to

Appearance yellow or brown liquid or low
melting solid

N Sealed in a dry environment at

Storage Conditions [1]
2-8°C

Computed

Physicochemical Value Source

Properties

Exact Mass 203.076640573 Da [3]

Topological Polar Surface Area 30 A2

[3]

Hydrogen Bond Donor Count 0

[3]

Hydrogen Bond Acceptor
Count

[3]

Rotatable Bond Count 3

[3]

Spectral Analysis

Direct experimental spectra for 2-((trimethylsilyl)ethynyl)nicotinaldehyde are not readily

available in the literature. However, the expected spectral characteristics can be reliably

predicted based on data from analogous compounds such as 2-

((trimethylsilyl)ethynyl)benzaldehyde, 4-((trimethylsilyl)ethynyl)benzonitrile, and

nicotinaldehyde.[4][5][6][7]

Predicted *H NMR Spectrum (in CDCI3)
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Chemical Shift (5,
ppm)

Multiplicity

Assignment

Notes

~10.5

Singlet

Aldehyde proton (-
CHO)

Expected to be the
most downfield signal
due to the deshielding

effect of the carbonyl

group.

Doublet of doublets

Pyridine H6

The proton adjacent to
the nitrogen and ortho
to the aldehyde is
expected to be

significantly downfield.

Doublet of doublets

Pyridine H4

The proton ortho to
the aldehyde group
will be shifted

downfield.

Doublet of doublets

Pyridine H5

The remaining

pyridine proton.

Singlet

Trimethylsilyl protons
(-Si(CHs)3)

The nine equivalent
protons of the TMS
group will appear as a
sharp singlet
significantly upfield.
For comparison, the
TMS protons in similar
structures appear
around 0.25-0.27

ppm.[8]

Predicted *C NMR Spectrum (in CDCIs)

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.rsc.org/suppdata/c5/ob/c5ob02187a/c5ob02187a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm)

Assignment

Notes

The carbonyl carbon is

~192 Aldehyde carbon (-CHO) expected in the typical
aldehyde region.
. The carbon of the pyridine ring
~153 Pyridine C2-alkyne
attached to the alkyne.
o The carbon adjacent to the
~150 Pyridine C6 )
nitrogen.
~137 Pyridine C4
o The carbon of the pyridine ring
~130 Pyridine C3-aldehyde
attached to the aldehyde.
~128 Pyridine C5
The carbon of the alkyne
attached to the silicon atom. In
~104 Alkyne carbon (-C=C-Si) related compounds, this signal
appears around 99-103 ppm.
[41[°]
The carbon of the alkyne
attached to the pyridine ring. In
~98 Alkyne carbon (-C=C-Si) related compounds, this signal
appears around 93-99 ppm.[4]
[9]
The carbons of the methyl
) ) groups on the silicon atom are
Trimethylsilyl carbons (- ]
~-0.5 expected to be upfield. In a

Si(CHs)3)

similar compound, this signal is
at -0.2 ppm.[8]

Predicted IR Spectrum
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Wavenumber (cm~12)

Functional Group
Assignment

Notes

~2960, ~2860

C-H stretch (aldehyde)

Characteristic C-H stretching

of the aldehyde proton.

~2160

C=C stretch (alkyne)

The carbon-carbon triple bond
stretch is expected in this
region. The trimethylsilyl group

influences the exact position.

~1700

C=0 stretch (aldehyde)

A strong absorption band
characteristic of the carbonyl
group in an aromatic aldehyde.
The IR spectrum of
nicotinaldehyde shows a

strong band in this region.[7]

~1580, ~1470

C=C and C=N stretches
(pyridine ring)

Aromatic ring vibrations.

~1250, ~840

Si-C stretch

Characteristic vibrations of the
trimethylsilyl group. The IR
spectrum of 2-
[(trimethylsilyl)ethynyl]benzald
ehyde shows absorptions in

these regions.[6]

Synthesis and Experimental Protocols

A highly plausible and efficient method for the synthesis of 2-
((trimethylsilyl)ethynyl)nicotinaldehyde is the Sonogashira cross-coupling reaction. This
reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by
palladium and copper complexes.

Proposed Synthetic Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure for the synthesis of aryl
trimethylsilylacetylenes.[4]
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Reactants:

e 2-Chloronicotinaldehyde (or 2-bromonicotinaldehyde)

o Ethynyltrimethylsilane

 Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz2)

o Copper(l) iodide (Cul)

o Triethylamine (TEA)

e Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:

» To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-
chloronicotinaldehyde (1 equivalent), Pd(PPhs)2Clz (0.02 equivalents), and Cul (0.04
equivalents).

e Add anhydrous THF and triethylamine to the flask.

e Add ethynyltrimethylsilane (1.5 equivalents) dropwise to the reaction mixture at room
temperature.

 Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and
monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

o Upon completion, cool the reaction mixture to room temperature and dilute with a suitable
organic solvent (e.g., diethyl ether or ethyl acetate).

« Filter the mixture through a pad of celite to remove the catalyst residues.

o Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium
sulfate or magnesium sulfate.

o Concentrate the organic phase under reduced pressure to obtain the crude product.
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o Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent.
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Workflow for the Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde

Reactants

[Z-Chloronicotinaldehyda Ethynyltrimethylsilane Pd(PPh3)2CI2 / Cul Triethylamine
\ %atalysts Base

Reaction Completior]

Crude Product

a
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-

Product

G—((TrimethylsiIyl)ethynyl)nicotinaldehyda
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Key Chemical Reactivity of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
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Wittig Reaction

[H] R2NH, [H] - or Base

~

dehyde React;
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/
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-

J

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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